

In-Depth Technical Guide to ML-109: A Potent and Selective TSHR Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML-109

Cat. No.: B3088775

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-109 is a potent, selective, and orally available small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **ML-109**. Detailed representative experimental protocols for its synthesis and for the characterization of its activity are provided, along with a visualization of its signaling pathway. This guide is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug discovery.

Chemical Structure and Properties

ML-109, also known as CID-25246343 and (S)-(+)-NCGC00161870, is a member of the dihydroquinazolin-4-one class of compounds.^[1] Its chemical structure and key identifiers are presented below.

IUPAC Name: (S)-N-(4-((5-(3-Benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide^[2]

Chemical Formula: C₃₁H₂₉N₃O₅^{[1][3]}

Molecular Weight: 523.58 g/mol ^[3]

CAS Number: 1186649-91-1

Physicochemical Properties

A summary of the key physicochemical properties of **ML-109** is provided in Table 1. This data is crucial for its handling, formulation, and interpretation of its biological activity.

Property	Value	Source
Appearance	White to light yellow solid	
Exact Mass	523.21 u	
Solubility (DMSO)	83.33 mg/mL (159.15 mM)	
Solubility (PBS, pH 7.4)	2 µM	
Stability	Stable at neutral and basic conditions ($t_{1/2}$ ~16 h), degrades at low pH ($t_{1/2}$ ~3 h)	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years	

Biological Activity

ML-109 is a potent and full agonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G-protein coupled receptor (GPCR). It exhibits high selectivity for the human TSHR over other related glycoprotein hormone receptors such as the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Follicle-Stimulating Hormone Receptor (FSHR).

In Vitro Activity

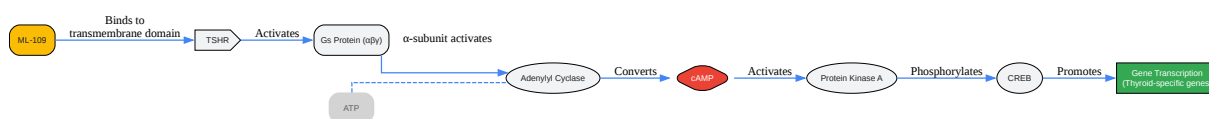
The potency of **ML-109** has been determined using a cell-based assay that measures the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the TSHR signaling cascade.

Parameter	Value	Receptor	Assay Type	Source
EC ₅₀	40 nM	Human TSHR	cAMP accumulation assay	
EC ₅₀	>100 µM	Human FSHR	cAMP accumulation assay	
EC ₅₀	>100 µM	Human LHCGR	cAMP accumulation assay	

In primary cultures of human thyrocytes, **ML-109** has been shown to increase the mRNA levels of key thyroid-specific genes, including thyroglobulin, thyroperoxidase, and the sodium-iodide symporter.

Mechanism of Action and Signaling Pathway

ML-109 functions as an allosteric agonist, binding to the serpentine transmembrane domain of the TSHR. This binding event stabilizes an active conformation of the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a cellular response.



[Click to download full resolution via product page](#)

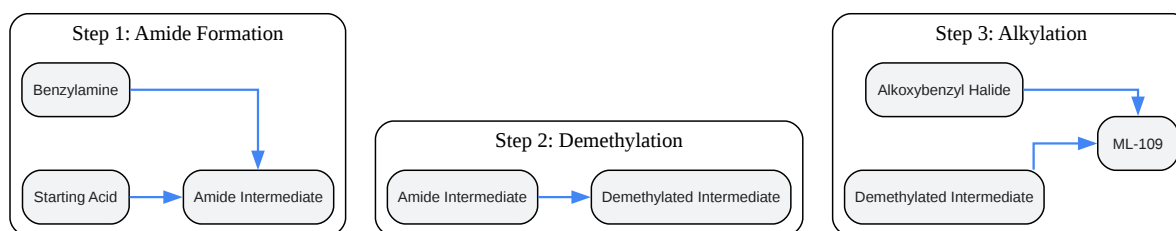
Caption: **ML-109** signaling pathway via TSHR and Gs protein activation.

Experimental Protocols

The following sections provide representative protocols for the synthesis of **ML-109** and for a functional assay to determine its activity. These are based on published information and standard laboratory practices.

Synthesis of ML-109

The synthesis of **ML-109** can be achieved through a multi-step process. A generalized synthetic scheme is presented below, based on the synthesis of analogous compounds.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **ML-109**.

Representative Protocol:

- **Amide Formation:** A commercially available carboxylic acid precursor is coupled with benzylamine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product is then isolated by aqueous workup and purified by column chromatography.

- **Demethylation:** The resulting amide intermediate is subjected to demethylation. This can be achieved using a reagent such as boron tribromide (BBr_3) in a chlorinated solvent like dichloromethane (DCM) at low temperatures (e.g., $-78\text{ }^\circ\text{C}$ to $0\text{ }^\circ\text{C}$). The reaction is carefully quenched, and the product is isolated and purified.
- **Alkylation:** The demethylated intermediate is then alkylated with an appropriate alkoxybenzyl halide in the presence of a base such as potassium carbonate (K_2CO_3) in a polar aprotic solvent like acetone or DMF. The reaction mixture is heated to facilitate the reaction. After completion, the final product, **ML-109**, is isolated and purified by column chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is a competitive immunoassay to quantify cAMP levels in cells following treatment with **ML-109**.

Materials:

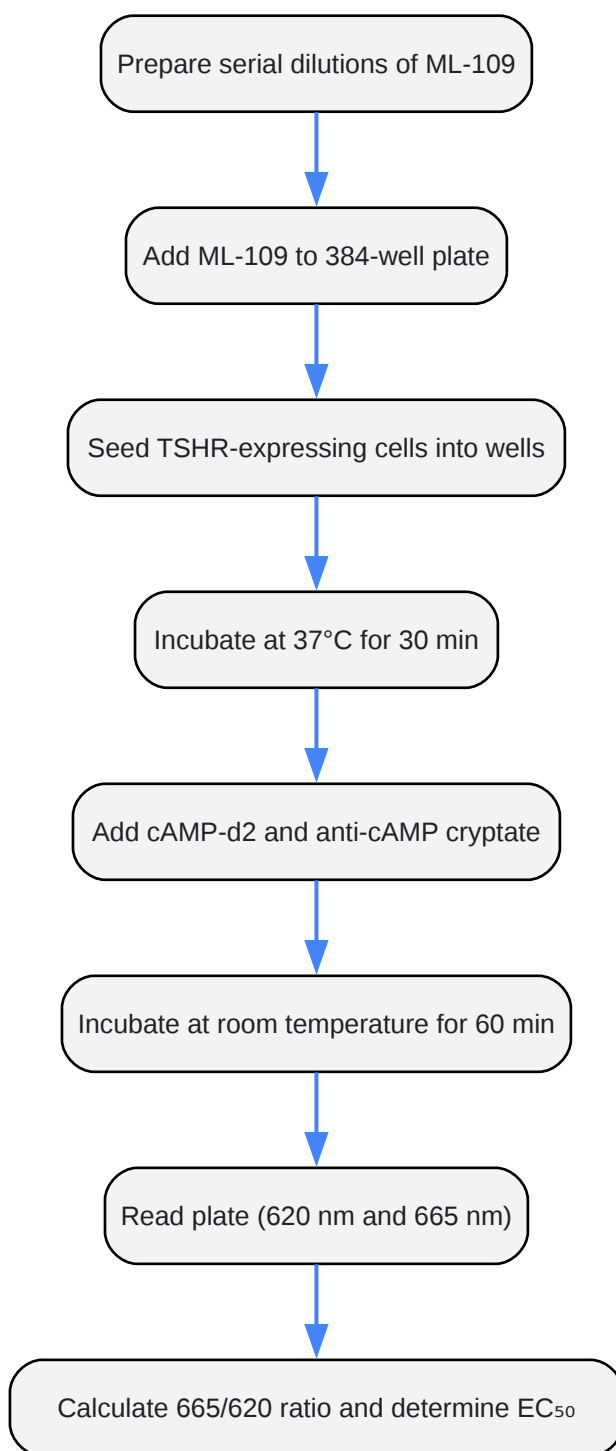
- HEK293 cells stably expressing the human TSHR.
- **ML-109** stock solution (in DMSO).
- HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- 384-well white microplates.
- HTRF-compatible plate reader.

Procedure:

- **Cell Preparation:** Culture the TSHR-expressing HEK293 cells to approximately 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (e.g., 2,000 cells/well).
- **Compound Addition:** Prepare serial dilutions of **ML-109** in assay buffer. Add a small volume (e.g., 5 μ L) of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
- **Cell Seeding:** Add 5 μ L of the cell suspension to each well containing the compound.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for G-protein activation and cAMP production.
- **Lysis and Detection:** Add 5 μ L of the cAMP-d2 conjugate followed by 5 μ L of the anti-cAMP cryptate conjugate (pre-diluted in lysis buffer according to the manufacturer's instructions) to each well.
- **Final Incubation:** Incubate the plate at room temperature for 60 minutes in the dark.
- **Measurement:** Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis:

The ratio of the fluorescence at 665 nm to 620 nm is calculated. A decrease in this ratio indicates an increase in intracellular cAMP. The data is then plotted as the 665/620 ratio against the log of the **ML-109** concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.



[Click to download full resolution via product page](#)

Caption: Workflow for the HTRF cAMP assay to determine **ML-109** activity.

Conclusion

ML-109 is a valuable pharmacological tool for studying the biology of the TSHR. Its potency, selectivity, and oral availability make it a significant compound for both basic research and as a potential lead for the development of therapeutics for conditions involving the TSHR. The information and protocols provided in this guide offer a comprehensive resource for scientists working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. revvity.com [revvity.com]
- 2. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to ML-109: A Potent and Selective TSHR Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3088775#chemical-structure-and-properties-of-ml-109]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com